2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Structural and Physicochemical Characterization

Molecular Architecture and Isomerism

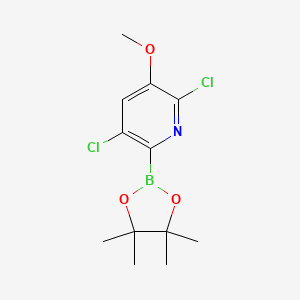

The molecular architecture of 2,5-dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine represents a complex heterocyclic system characterized by a substituted pyridine ring bearing multiple functional groups in specific positional arrangements. The compound's structure features a six-membered pyridine ring as the central aromatic core, with nitrogen positioned at the 1-position according to standard pyridine numbering conventions. The substitution pattern includes two chlorine atoms located at the 2- and 5-positions, a methoxy group (-OCH₃) at the 3-position, and a bulky tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 6-position.

The tetramethyl-1,3,2-dioxaborolan-2-yl moiety represents a cyclic boronic ester structure, also referred to as a pinacol boronic ester, which forms a six-membered ring containing boron, two oxygen atoms, and three carbon atoms. This pinacol borane derivative exhibits enhanced stability compared to free boronic acids, making it less susceptible to hydrolysis and more amenable to storage and handling under ambient conditions. The boron center in this structure adopts a tetrahedral geometry when coordinated to the pyridine ring, creating a three-dimensional molecular framework that influences the compound's overall spatial configuration.

The presence of multiple substitution sites on the pyridine ring creates opportunities for potential isomerism, though the specific substitution pattern of this compound limits rotational isomerism around the aromatic ring. The dioxaborolan ring system introduces conformational flexibility through the saturated carbon framework, allowing for chair and boat conformations typical of six-membered aliphatic rings. The InChI identifier "InChI=1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)9-7(14)6-8(17-5)10(15)16-9/h6H,1-5H3" provides a standardized representation of the molecular connectivity, confirming the unique structural arrangement.

Physicochemical Properties

Elemental Composition and Molecular Weight

The elemental composition of this compound reflects its complex molecular structure, with the molecular formula C₁₂H₁₆BCl₂NO₃ indicating the presence of multiple heteroatoms within the organic framework. The compound contains twelve carbon atoms, sixteen hydrogen atoms, one boron atom, two chlorine atoms, one nitrogen atom, and three oxygen atoms, representing a substantial molecular entity with significant molecular complexity.

| Element | Number of Atoms | Atomic Weight (g/mol) | Total Contribution (g/mol) | Percentage Composition (%) |

|---|---|---|---|---|

| Carbon | 12 | 12.011 | 144.132 | 47.41 |

| Hydrogen | 16 | 1.008 | 16.128 | 5.30 |

| Boron | 1 | 10.811 | 10.811 | 3.56 |

| Chlorine | 2 | 35.453 | 70.906 | 23.32 |

| Nitrogen | 1 | 14.007 | 14.007 | 4.61 |

| Oxygen | 3 | 15.999 | 47.997 | 15.79 |

The molecular weight has been reported with slight variations across different sources, with PubChem listing 304.0 grams per mole and commercial suppliers reporting 303.98 grams per mole. This minor discrepancy likely reflects differences in the precision of atomic weight values used in calculations and rounding conventions employed by different databases. The substantial molecular weight reflects the compound's complex structure, with the boron-containing pinacol ester contributing significantly to the overall mass through its multiple methyl substituents and heterocyclic framework.

The presence of two chlorine atoms accounts for nearly a quarter of the total molecular weight, emphasizing the significant contribution of halogen substituents to the compound's mass distribution. The relatively high percentage of carbon content (47.41%) is consistent with the organic nature of the molecule, while the combined heteroatom content (47.59%) underscores the compound's classification as a heavily substituted heterocyclic system with multiple functional groups.

Thermal and Solubility Data

Limited thermal property data is available for this compound in the current literature, though the compound's structural features provide insights into its expected thermal behavior. The presence of the pinacol boronic ester moiety suggests moderate thermal stability, as these cyclic boron-containing structures typically exhibit enhanced stability compared to acyclic boronic derivatives. The dioxaborolan ring system is known to provide protection for the boron center, potentially extending the compound's thermal stability range compared to free boronic acids.

The aromatic pyridine core contributes to thermal stability through its delocalized electronic structure, while the multiple substituents may influence decomposition pathways and thermal transition temperatures. The chlorine substituents, being electronegative halogens, may lower certain thermal transition temperatures due to their electronic effects on the aromatic system. However, specific melting point, boiling point, and thermal decomposition data remain unreported in the available sources.

Solubility characteristics of the compound are influenced by its structural complexity and the balance between hydrophilic and hydrophobic regions within the molecule. The methoxy group provides some polar character, while the tetramethyl-substituted dioxaborolan ring contributes significant hydrophobic bulk. Related pinacol boronic esters typically exhibit solubility in organic solvents such as tetrahydrofuran, dichloromethane, and toluene, while showing limited water solubility. The dichloropyridine core further contributes to the compound's organic solvent compatibility while reducing aqueous solubility.

Commercial handling guidelines suggest storage under inert atmosphere conditions and temperatures below -20°C, indicating potential sensitivity to moisture and thermal decomposition. The compound's stability profile appears consistent with typical organoboron compounds, which often require careful storage conditions to prevent hydrolysis of the boron-oxygen bonds and subsequent degradation of the boronic ester functionality.

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides detailed insights into its molecular structure and bonding patterns, though comprehensive spectral data remains limited in the available literature. The compound's complex structure would generate characteristic spectroscopic signatures across multiple analytical techniques, reflecting the diverse functional groups present within the molecule.

Infrared spectroscopy would be expected to reveal several characteristic absorption bands corresponding to the various functional groups present in the structure. The aromatic carbon-carbon stretching vibrations from the pyridine ring would typically appear in the 1600-1500 cm⁻¹ region, while carbon-hydrogen stretching modes from both aromatic and aliphatic portions would manifest in the 3100-2800 cm⁻¹ range. The methoxy group would contribute characteristic carbon-oxygen stretching vibrations around 1250-1050 cm⁻¹, and the carbon-chlorine bonds would produce absorption bands in the 800-600 cm⁻¹ region. The dioxaborolan ring system would generate unique boron-oxygen stretching modes, typically observed around 1350-1250 cm⁻¹, providing diagnostic evidence for the presence of the boronic ester functionality.

Nuclear magnetic resonance spectroscopy would provide detailed structural information through both proton and carbon-13 analysis. The aromatic proton on the pyridine ring would appear as a characteristic downfield signal in the 7-8 parts per million range in proton nuclear magnetic resonance spectra. The methoxy group would generate a sharp singlet around 3.9 parts per million, while the multiple methyl groups on the dioxaborolan ring would produce a complex pattern around 1.2-1.4 parts per million due to their proximity to the boron center. Carbon-13 nuclear magnetic resonance would reveal the aromatic carbons in the 120-160 parts per million region, with the methoxy carbon appearing around 55 parts per million and the dioxaborolan ring carbons in the 24-85 parts per million range, depending on their proximity to oxygen and boron atoms.

Mass spectrometry analysis would confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. The molecular ion peak would appear at mass-to-charge ratio 304, consistent with the calculated molecular weight. Common fragmentation patterns would likely include loss of methyl groups from the dioxaborolan ring, chlorine atom elimination, and methoxy group cleavage, generating characteristic fragment ions that could be used for structural confirmation and purity assessment.

Properties

IUPAC Name |

2,5-dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BCl2NO3/c1-11(2)12(3,4)19-13(18-11)9-7(14)6-8(17-5)10(15)16-9/h6H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPSHJHYPCDOZHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C(=N2)Cl)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

Iridium-Catalyzed C–H Borylation

The most established and effective method for preparing this compound is iridium-catalyzed C–H borylation of the corresponding halogenated methoxypyridine precursor. This method selectively introduces the boronate ester group onto the pyridine ring under mild conditions.

General Procedure (Adapted from ACS Omega 2022)

| Step | Description |

|---|---|

| Catalyst & Ligand | [Ir(OMe)(COD)]2 (1 mol %), 4,4-di-tert-butylbipyridine (dtbbpy) ligand (2 mol %) |

| Boron Source | Pinacolborane (HBPin), 1.5 equivalents |

| Substrate | 2,5-Dichloro-3-methoxypyridine (1 equivalent) |

| Solvent | Typically inert solvents like tetrahydrofuran (THF) or dichloromethane (DCM) |

| Atmosphere | Nitrogen atmosphere maintained using Schlenk techniques or glove box |

| Temperature | 70–80 °C |

| Reaction Time | 16–48 hours |

| Workup | Cooling, exposure to air, solvent removal under vacuum, purification by silica gel chromatography |

Reaction Highlights

- The iridium catalyst activates the C–H bond adjacent to the nitrogen atom in the pyridine ring.

- The borylation occurs regioselectively at the 6-position (para to the methoxy group and ortho to the chlorine substituent).

- The reaction requires an inert atmosphere to prevent catalyst deactivation.

- The crude product is purified by column chromatography to isolate the boronate ester.

Catalyst and Ligand Considerations

- The iridium complex [Ir(OMe)(COD)]2 is preferred due to its high activity and selectivity.

- The dtbbpy ligand stabilizes the iridium center and enhances catalytic turnover.

- Alternative ligands and catalysts have been tested but generally provide lower yields or selectivity.

Solvent and Reaction Conditions

- THF and dichloromethane are common solvents; THF is preferred for better solubility and reaction control.

- Reaction temperature is critical; too low leads to incomplete conversion, too high may cause decomposition.

- Reaction times vary from 16 to 48 hours depending on substrate reactivity and scale.

Challenges and Optimization

- Deboronation (loss of the boronate group) can occur under acidic or protic conditions, necessitating careful control of reaction atmosphere and workup.

- Attempts to use Brønsted or Lewis acids during hydrogenation or other transformations often lead to deboronation, as noted in related studies.

- Using halogenated pyridine substrates helps in situ generation of HX, which forms pyridinium intermediates that reduce deboronation risk.

Summary Table of Preparation Parameters

| Parameter | Details | Notes |

|---|---|---|

| Catalyst | [Ir(OMe)(COD)]2 (1 mol %) | High activity and selectivity |

| Ligand | 4,4-di-tert-butylbipyridine (2 mol %) | Stabilizes catalyst |

| Boron Source | Pinacolborane (HBPin), 1.5 equiv | Provides boronate ester group |

| Substrate | 2,5-Dichloro-3-methoxypyridine | Halogenated pyridine derivative |

| Solvent | THF or dichloromethane | THF preferred |

| Atmosphere | Nitrogen (Schlenk or glove box) | Prevents catalyst deactivation |

| Temperature | 70–80 °C | Optimal for reaction progress |

| Reaction Time | 16–48 hours | Depends on scale and substrate |

| Purification | Silica gel column chromatography | Isolates pure boronate product |

| Common Issues | Deboronation under acidic conditions | Controlled by reaction design |

Research Findings and Literature Insights

- The iridium-catalyzed C–H borylation method is well-documented for pyridine derivatives bearing electron-withdrawing groups such as chloro substituents, which direct regioselectivity.

- The presence of a methoxy group at the 3-position influences electronic density and facilitates selective borylation at the 6-position.

- Optimization studies indicate that the ligand choice and inert atmosphere are critical for high yields and minimal side reactions.

- Attempts to hydrogenate or further functionalize the boronate ester must avoid acidic conditions to prevent deboronation, as demonstrated in recent RSC reports.

- The method is scalable and adaptable for synthesizing related boronic ester-functionalized heterocycles.

Chemical Reactions Analysis

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, typically potassium carbonate or sodium hydroxide.

Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Substitution: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents such as hydrogen peroxide. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug discovery and development. Its ability to act as a boron-containing heterocycle can influence biological activity, making it a candidate for:

- Anticancer agents: Studies have indicated that boron-containing compounds can exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial agents: The chlorinated derivatives of pyridine are known for their antimicrobial properties, which can be further explored with this compound.

Materials Science

In materials science, the compound can serve as:

- Building blocks for organic electronics: Its boron component allows for the formation of conductive polymers or small molecules used in organic light-emitting diodes (OLEDs) and organic photovoltaics.

- Sensors: The unique electronic properties imparted by the dioxaborolane group may facilitate the development of sensors for detecting environmental pollutants or biological markers.

Synthetic Chemistry

The compound's reactivity makes it suitable for:

- Cross-coupling reactions: It can participate in Suzuki-Miyaura coupling reactions due to the presence of the dioxaborolane moiety, enabling the formation of biaryl compounds which are pivotal in pharmaceuticals.

- Functionalization: The methoxy and chlorine groups provide sites for further chemical modifications, allowing chemists to create a library of derivatives with tailored properties.

Case Studies

Several studies have highlighted the utility of this compound:

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the synthesis of various derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), suggesting potential as a lead compound for further development .

Case Study 2: Organic Electronics

Research detailed in Advanced Materials demonstrated that incorporating this compound into polymer matrices improved charge mobility and stability in organic electronic devices. The findings support its application as an electron transport layer in OLEDs .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions, particularly those involving the formation and cleavage of boron-carbon bonds. The compound’s boronate ester group is highly reactive and can form stable complexes with various transition metals, facilitating catalytic processes . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.

Comparison with Similar Compounds

3-Bromo-5-(pinacol boronate)pyridine

- Structure : 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .

- Key Differences : Bromine at position 3 instead of chlorine; boronate at position 5.

- Applications : Intermediate for cholinergic drugs and organic electroluminescent devices .

- Reactivity : Bromine’s lower electronegativity compared to chlorine may enhance oxidative addition in cross-couplings.

2,6-Dichloro-4-(pinacol boronate)pyridine

- Structure : Dichloro groups at positions 2 and 6; boronate at position 4 .

- Key Differences : Boronate at position 4 alters steric accessibility for coupling.

- Molecular Similarity : Structural similarity score of 0.82 compared to the target compound .

- Applications: Potential use in agrochemicals due to dichloro motifs.

Functional Group Variations

2-Methoxy-6-(pinacol boronate)pyridine

3-Fluoro-5-(pinacol boronate)pyridine

- Structure : Fluorine at position 3; boronate at position 5 .

- Key Differences : Fluorine’s strong electronegativity enhances stability and meta-directing effects.

- Applications : Fluorinated analogs are prevalent in PET radiopharmaceuticals.

Complex Derivatives

Trifluoromethyl-Substituted Analogs

Terpyridine-Boronate Hybrids

- Example : 4′-(Pinacol boronate)-2,2′:6′,2″-terpyridine .

- Applications : Coordination chemistry for luminescent materials and catalysis.

Physicochemical and Reactivity Comparisons

Molecular Weight and Solubility

Reactivity in Suzuki-Miyaura Coupling

Biological Activity

2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS Number: 1357387-52-0) is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a pyridine ring substituted with dichloro and methoxy groups along with a dioxaborolane moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆BCl₂NO₃ |

| Molecular Weight | 330.03 g/mol |

| CAS Number | 1357387-52-0 |

| Hazard Classification | Irritant |

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, pyridine derivatives have been shown to inhibit various cancer cell lines through multiple mechanisms such as apoptosis induction and cell cycle arrest.

In a comparative study of pyridine derivatives, it was found that modifications at the 6-position significantly enhanced cytotoxicity against human cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cancer progression .

Enzyme Inhibition

Antimicrobial Activity

Pyridine derivatives have also been explored for their antimicrobial properties. Compounds structurally related to this compound exhibited promising activity against resistant strains of bacteria and fungi. For example, MIC (minimum inhibitory concentration) values were reported in the range of 4–8 µg/mL against multidrug-resistant Staphylococcus aureus .

Study on DYRK1A Inhibition

Antimicrobial Efficacy Assessment

In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of Mycobacterium tuberculosis. Results indicated that certain modifications led to compounds with MIC values as low as 0.5 µg/mL against resistant strains .

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling 2,5-Dichloro-3-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in laboratory settings?

- Methodological Answer :

- Preventive Measures : Store in a dry, ventilated area away from heat and ignition sources. Use corrosion-resistant containers and ensure airtight sealing to prevent moisture ingress, which can hydrolyze the boronic ester .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust or vapors.

- Emergency Response : In case of skin contact, wash immediately with water for 15 minutes. For inhalation, move to fresh air and seek medical attention. Maintain a safety data sheet (SDS) on-site for quick reference .

Q. What synthetic routes are commonly employed to prepare this compound, and how can reaction efficiency be optimized?

- Methodological Answer :

- Core Strategy : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester moiety. For example, coupling a halogenated pyridine precursor with a boronic ester under palladium catalysis .

- Key Parameters :

- Catalyst System : Use Pd(OAc)₂ (0.1–1 mol%) with ligands like SPhos or XPhos to enhance turnover .

- Solvent : Optimize polar aprotic solvents (e.g., toluene, THF) to balance solubility and reactivity.

- Base : Potassium phosphate or carbonate is effective for deprotonation without side reactions .

- Purification : Column chromatography (ethyl acetate/hexane gradients) or recrystallization from ethanol yields high-purity product .

Advanced Research Questions

Q. How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic techniques?

- Methodological Answer :

- X-ray Crystallography : Employ SHELX or OLEX2 for single-crystal structure determination. Key steps include data collection at low temperature (100 K) to minimize disorder and using the SHELXL refinement module for accurate electron density mapping .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from chlorine and methoxy substituents.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight, while fragmentation patterns validate the boronic ester integrity .

Q. What experimental strategies address contradictions in reported catalytic efficiencies during cross-coupling reactions?

- Methodological Answer :

- Variable Screening : Systematically test catalyst/ligand combinations (e.g., PdCl₂(dppf) vs. Pd(OAc)₂ with SPhos) and solvent/base pairs to identify optimal conditions .

- Kinetic Studies : Monitor reaction progress via in situ NMR or GC-MS to detect intermediates (e.g., boronic acid hydrolysis) that reduce yield.

- Controlled Replication : Reproduce literature protocols under inert atmospheres (argon) to isolate the impact of moisture or oxygen on catalytic activity .

Q. How does the electronic and steric profile of the pyridine ring influence reactivity in functionalization reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. The electron-withdrawing chlorine and methoxy groups direct electrophilic substitution to the 4-position of the pyridine ring.

- Experimental Validation : Conduct regioselective functionalization (e.g., nitration, halogenation) and compare outcomes with computational predictions.

Data Analysis and Reproducibility

Q. What steps ensure reproducibility in synthesizing and characterizing this compound across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed synthetic procedures, including exact stoichiometry, reaction times, and purification methods.

- Interlab Validation : Share crystalline samples for cross-validation via round-robin testing. Use the CIF files from SHELX-refined structures to benchmark crystallographic data .

- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with HPLC tracking to establish shelf-life guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.